Methylmalonylchloride

Descripción general

Descripción

Methylmalonylchloride is an organic compound with the molecular formula C4H5ClO3. It is a derivative of malonic acid and is known for its role as an intermediate in various chemical reactions. This compound is used in the synthesis of pharmaceuticals and other organic compounds due to its reactivity and functional groups.

Métodos De Preparación

Methylmalonylchloride can be synthesized through a multi-step process involving the selective saponification of dialkyl malonate, followed by hydrolysis and chlorination of monoalkyl malonic acid . The reaction can be carried out in the presence or absence of solvents, with methylene chloride being a common solvent used. The process involves the following steps:

- Selective saponification of dialkyl malonate.

- Hydrolysis of the resulting monoalkyl malonic acid.

- Chlorination of the monoalkyl malonic acid to form this compound.

Análisis De Reacciones Químicas

Methylmalonylchloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: Reacts with water to form malonic acid derivatives.

Condensation Reactions: Can participate in condensation reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methylmalonylchloride is used in scientific research for the synthesis of various organic compounds. It is particularly valuable in the pharmaceutical industry for the production of anti-cancer drugs . Additionally, it is used in the synthesis of liquid-crystalline materials and other specialized organic compounds .

Mecanismo De Acción

The mechanism of action of methylmalonylchloride involves its reactivity as an acid chloride. It can react with nucleophiles to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparación Con Compuestos Similares

Methylmalonylchloride is similar to other malonyl chlorides, such as ethyl malonyl chloride and malonyl chloride itself. its unique reactivity and functional groups make it particularly useful in specific synthetic applications. Similar compounds include:

- Ethyl malonyl chloride

- Malonyl chloride

- Methyl 3-chloro-3-oxopropanoate

Actividad Biológica

Methylmalonyl chloride (MMC) is a compound that plays a significant role in organic synthesis and has implications in biological systems, particularly through its involvement in metabolic pathways. This article explores the biological activity of MMC, including its synthesis, metabolic relevance, and potential therapeutic applications.

Methylmalonyl chloride is derived from malonic acid and is characterized by the presence of two carboxylic acid groups that can be converted into various derivatives. The synthesis of methylmalonyl chloride typically involves the chlorination of malonic acid or its derivatives, often using thionyl chloride as a reagent. The reaction can be performed in both solvent-free conditions and in the presence of solvents like methylene chloride, with varying conversion rates observed:

| Condition | Conversion Rate (%) |

|---|---|

| With solvent | 78.67 |

| Without solvent | 93.08 |

This high conversion rate without solvent suggests an efficient synthetic pathway for producing MMC, which can be further utilized in nucleophilic substitution reactions to generate diverse chemical entities .

Role in Metabolism

Methylmalonyl-CoA mutase (MCM), an enzyme that utilizes methylmalonyl-CoA as a substrate, is crucial for the metabolism of odd-chain fatty acids and branched-chain amino acids. MCM catalyzes the isomerization of methylmalonyl-CoA to succinyl-CoA, linking it to the tricarboxylic acid (TCA) cycle. Deficiencies in this enzyme lead to methylmalonic acidemia (MMA), a serious metabolic disorder characterized by the accumulation of methylmalonic acid and other toxic metabolites .

Case Study: Methylmalonic Acidemia

MMA is caused by mutations leading to reduced activity of MCM. Patients often present with severe metabolic acidosis, lethargy, and neurological impairments. A study involving a CRISPR/Cas9 engineered HEK 293 cell line demonstrated that knocking out MCM resulted in increased levels of methylmalonyl-CoA and associated metabolites, validating the model for studying MMA's pathophysiology .

The following table summarizes key clinical features associated with MMA:

| Clinical Feature | Description |

|---|---|

| Metabolic Acidosis | Severe acidosis due to accumulation of organic acids |

| Neurological Impairment | Cognitive deficits and developmental delays |

| Hyperammonemia | Elevated ammonia levels leading to potential brain damage |

| Long-term Consequences | Risk of kidney failure and persistent neurological damage |

Therapeutic Implications

Current treatments for MMA primarily focus on dietary management and supplementation with vitamin B12. However, these approaches often provide limited success. Research into liver transplantation has shown promise but is constrained by donor availability and surgical risks . Novel therapeutic strategies are being explored, including gene therapy aimed at restoring MCM function.

Propiedades

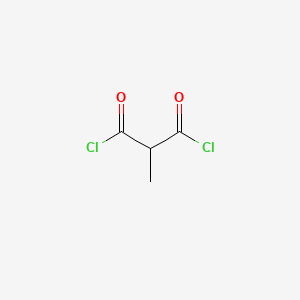

IUPAC Name |

2-methylpropanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O2/c1-2(3(5)7)4(6)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEHKTFVUIVORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448710 | |

| Record name | methylmalonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39619-07-3 | |

| Record name | methylmalonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.